Home > Products > Building Blocks P18733 > 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one - 31251-41-9

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Catalog Number: EVT-339551
CAS Number: 31251-41-9
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one has garnered attention in the field of medicinal chemistry due to its role as an intermediate in the synthesis of pharmacologically active molecules. Research has been conducted to optimize the synthesis of this compound, which is a crucial step in the production of various therapeutic agents. The efficient synthesis and the potential applications of this compound in different fields, including its role in the development of antitumor agents and antihistamines, are of significant interest to researchers and the pharmaceutical industry.

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate)

  • Compound Description: Loratadine is a widely used non-sedating antihistamine drug. It is known for its effectiveness in treating allergies, particularly allergic rhinitis and urticaria. [ [] ]
  • Relevance: Loratadine is structurally related to 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one through the presence of the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine core. The key difference lies in the substitution at the 11-position, where Loratadine has a piperidine carboxylate group attached to the exocyclic double bond. [ [] ]

Desloratadine (4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid)

  • Compound Description: Desloratadine is the major active metabolite of loratadine and is also a potent non-sedating antihistamine. It exhibits similar therapeutic properties to Loratadine in managing allergy symptoms. [ [, ] ]
  • Relevance: Desloratadine shares the same tricyclic core structure as 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one. The structural difference between Desloratadine and the target compound is the presence of a piperidinecarboxylic acid group connected to the exocyclic double bond at the 11-position in Desloratadine. [ [, ] ]

Propyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidin)-1-piperidincarboxylate

  • Compound Description: This compound is structurally very similar to loratadine, with the only difference being the esterifying alcohol. It was used as an internal standard in a study for determining loratadine and its metabolite descarboethoxyloratadine in human plasma. [ [] ]
  • Relevance: This compound is directly derived from 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one by introducing a piperidine carboxylate group at the 11-position. [ [] ]
  • Compound Description: This compound is also structurally similar to loratadine and descarboethoxyloratadine. It was used as an internal standard for the determination of descarboethoxyloratadine in human plasma. [ [] ]
  • Relevance: This compound shares the same tricyclic core structure with 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and has a piperidine group attached to the exocyclic double bond at the 11-position. [ [] ]

1-(4-Pyridylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine (Sch 44342)

  • Compound Description: This compound is a tricyclic Ras farnesyl-protein transferase (FPT) inhibitor. It was used as a prototype in the development of novel FPT inhibitors. [ [] ]
  • Relevance: This compound is derived from 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one by introducing a piperidine group with a pyridylacetyl substituent at the 11-position. [ [] ]

4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a potent farnesyl protein transferase (FTI) inhibitor that was under clinical evaluation for the treatment of human cancers. [ [, , ] ]

1-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo-[5,6]-cyclohepta[1,2-b]pyridin-11-yl)piperidine

  • Compound Description: This compound represents a class of farnesyl protein transferase (FTI) inhibitors. [ [] ]
  • Relevance: This compound shares the same tricyclic core with 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one. Additionally, it contains two bromine atoms at the 3 and 10 positions, and a piperidine group at the 11-position. [ [] ]

8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol

  • Compound Description: This compound serves as a lead compound for potential sedative and anti-Parkinson agents. [ [] ]
  • Relevance: This compound shares the same tricyclic core with 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and has a 4-fluorophenyl group and a hydroxyl group attached to the 11-position. [ [] ]
  • Compound Description: This compound was identified as an impurity produced during the synthesis of loratadine. [ [] ]
  • Relevance: This compound is an isomer of loratadine and also shares the same tricyclic core structure with 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one. [ [] ]
  • Compound Description: This series of compounds was investigated as dual antagonists of platelet activating factor (PAF) and histamine. [ [] ]
  • Relevance: These compounds are based on the 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one core structure with modifications to the piperidine ring and variations in the pyridine ring substituents. [ [] ]
Applications in Various Fields

Antitumor Applications

One of the primary applications of this compound is in the field of oncology. The intermediate is used in the synthesis of SCH 66336, which has been identified as an antitumor agent. The efficient one-pot synthesis of the intermediate, as described in the literature, is crucial for the production of SCH 66336, which may have significant implications for cancer treatment1.

Antihistamine Applications

Another application of this compound is in the synthesis of loratadine, a well-known antihistamine. The synthesis pathway involves several steps, starting from 2-cyano-3-methylpyridine and proceeding through a Ritter reaction, alkylation, hydrolysis, and Friedel-Crafts acylation to yield the intermediate with an overall yield of about 36%2. Loratadine is widely used for the relief of allergy symptoms, and the production of its intermediates is essential for its availability in the market.

Synthesis Analysis

The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be achieved through several methods. A notable approach involves the cyclization of appropriate precursors under specific conditions. For instance, one method includes the reaction of 4-(1-methylpiperidin-4-ylidene)-1-piperidinecarboxylic acid with chlorinated intermediates under controlled temperatures to facilitate the formation of the bicyclic structure.

Key parameters for synthesis include:

  • Temperature: Typically maintained at low temperatures to prevent decomposition.
  • Reagents: Use of chlorinated solvents and bases such as triethylamine to promote reaction efficiency.
  • Purity: The final product usually exhibits a purity of ≥ 98% as verified by gas chromatography .

Structural Data

  • Melting Point: The compound has a melting point in the range of 90-92°C.
  • Boiling Point: Approximately 433.6 ± 45.0°C .

This structural configuration contributes to its pharmacological properties and interactions with biological systems.

Chemical Reactions Analysis

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can participate in various chemical reactions typical for heterocyclic compounds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The double bond in the bicyclic system can undergo reduction to yield saturated derivatives.

These reactions are essential for modifying the compound for specific applications or enhancing its bioactivity.

Mechanism of Action

The mechanism of action for 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is closely related to its structural analogs. It primarily functions as an antagonist at histamine H1 receptors, which mediates allergic responses. By blocking these receptors, it effectively reduces symptoms associated with allergic reactions such as sneezing and itching.

Relevant Data

Studies have shown that compounds with similar structures exhibit significant antihistaminic activity at low concentrations, indicating that this compound may also possess similar pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one are crucial for its application in scientific research and industry. Key properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but insoluble in water.
  • Stability: Sensitive to heat; should be stored in a cool environment to maintain integrity .

These properties influence how the compound is handled in laboratory settings and its potential applications.

Applications

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one has several applications in scientific research:

  • Pharmaceutical Research: Used as an intermediate or impurity in the synthesis of antihistamines like loratadine.
  • Analytical Chemistry: Employed in studies assessing the purity and stability of related pharmaceutical compounds.

Additionally, ongoing research may explore its potential therapeutic uses beyond antihistaminic activity due to its unique structural features .

Introduction to 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Chemical Identity and Structural Classification

IUPAC Nomenclature and Synonyms

The systematic IUPAC designation for this compound is 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, which precisely defines its ring fusion pattern, saturation state, and functional group positioning. This compound is extensively documented under multiple aliases across chemical and pharmaceutical literature, including:

  • Loratadine Impurity B (European Pharmacopoeia designation)
  • Keto loratadine
  • 8-Chloro-10,11-dihydro-4-aza-5H-benzo[a,d]cycloheptan-5-one
  • Desloratadine tricyclic intermediateThe CAS Registry Number 31251-41-9 provides a unique identifier for this substance across databases and regulatory documents. The multiplicity of synonyms reflects its diverse roles as a synthetic target, reference standard, and chromatographic marker in pharmaceutical quality control [2] [3] [7].

Molecular Formula and Weight

This compound conforms to the molecular formula C₁₄H₁₀ClNO, established through elemental analysis and high-resolution mass spectrometry. Its molecular mass is precisely calculated as 243.69 g/mol, with the following elemental composition:

  • Carbon (C): 69.00%
  • Hydrogen (H): 4.13%
  • Chlorine (Cl): 14.54%
  • Nitrogen (N): 5.74%
  • Oxygen (O): 6.56%

Table 1: Elemental Composition of C₁₄H₁₀ClNO

ElementPercentage CompositionAtomic Contribution
Carbon69.00%14 atoms
Hydrogen4.13%10 atoms
Chlorine14.54%1 atom
Nitrogen5.74%1 atom
Oxygen6.56%1 atom

This composition has been experimentally verified through combustion analysis and is consistent across multiple commercial sources and reference standards [2] [3] [5].

Structural Features

The molecular architecture comprises three interconnected ring systems:

  • A chlorinated benzene ring (position 8) providing aromatic character
  • A partially saturated cycloheptane ring conferring molecular flexibility
  • A pyridine ring introducing basicity and hydrogen-bonding capability

The chlorine substituent at the 8-position creates a steric and electronic influence on electrophilic substitution patterns, while the bridged ketone at position 11 introduces a polar, reactive site for nucleophilic addition or condensation reactions. The tricyclic system exhibits near-planarity with minor puckering in the saturated region, significantly influencing its crystal packing and spectroscopic behavior. The chloro substituent's ortho-position relative to the carbonyl group establishes a unique electronic environment through field effects, impacting both reactivity and spectral characteristics [2] [3].

Physicochemical Properties

Solid-State Characteristics

The compound typically crystallizes as a white to orange to green powder depending on purification grade and crystalline polymorph. Pharmaceutical reference standards exhibit a defined melting point range of 103–107°C, with technical grade material melting slightly lower (90–92°C) due to impurity content. The crystalline form demonstrates monoclinic symmetry with hydrogen bonding primarily involving the carbonyl oxygen and pyridinic nitrogen. The material exhibits heat sensitivity, requiring storage at frozen temperatures (<0°C) to prevent decomposition or polymorphic transitions. Bulk density measurements indicate values of approximately 1.313 g/cm³, suggesting moderate molecular packing efficiency in the solid state [2] [3].

Solubility and Partitioning

Solubility profiling reveals significant solvent dependence:

  • High solubility: Chloroform, dichloromethane
  • Moderate solubility: Methanol, ethanol, acetone
  • Low solubility: Water, hexane, ethyl acetate

Table 2: Experimental Solubility Profile

Solvent SystemApproximate Solubility (mg/mL)Temperature (°C)
Chloroform>5025
Methanol10–1525
Acetonitrile5–1025
Water<0.125

The experimental logP (octanol-water partition coefficient) value of 2.85 ± 0.15 indicates moderate lipophilicity, consistent with structural features including the aromatic chlorine and carbonyl group. This property significantly influences its chromatographic behavior in reverse-phase HPLC systems, typically observed at retention times of 8–12 minutes under pharmacopeial conditions [2] [3].

Synthetic Pathways

Industrial Manufacturing Route

The primary synthetic approach employs intramolecular Friedel-Crafts acylation as the pivotal step:

  • Starting material: 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
  • Grignard formation: Reaction with methylmagnesium bromide forming an imine intermediate
  • Hydrolysis: Conversion to corresponding ketone using aqueous acid
  • Cyclization: Aluminum chloride-catalyzed intramolecular acylation (140°C, 8 hours)
  • Purification: Recrystallization from ethanol-water mixtures

This route achieves overall yields of 65–72% with purity exceeding 98% when optimized. Critical process parameters include strict moisture control during Grignard formation and precise temperature regulation during cyclization to prevent byproduct formation. The final recrystallization produces material meeting pharmacopeial specifications for chromatographic reference standards [2] [3].

Alternative Synthetic Approaches

A documented alternative pathway employs Stobbe condensation followed by Dieckmann cyclization:

  • Condensation of pyridine-2,3-dicarboxylic anhydride with 2-(3-chlorophenyl)acetonitrile
  • Selective reduction of cyano group
  • Dieckmann-type ring closure under high dilution conditionsWhile chemically elegant, this route remains less industrially viable due to multiple low-yielding steps (overall yield: 42–48%) and challenging purification requirements. However, it provides access to isotopically labeled analogues for metabolic studies [3].

Purification and Isolation

Industrial purification employs sequential steps:

  • Solvent extraction: Chloroform/water partitioning to remove inorganic salts
  • Chromatographic purification: Silica gel column chromatography (hexane:ethyl acetate 3:1)
  • Recrystallization: Methanol-water (4:1) dual-solvent system
  • Final drying: Vacuum desiccation (40°C, 10 mmHg, 24 hours)Material purified through this protocol demonstrates >98.0% purity by GC and non-aqueous titration, meeting specifications for pharmaceutical reference standards [2] [3].

Analytical Characterization

Chromatographic Methods

Pharmacopeial methods employ reversed-phase HPLC with specific parameters:

  • Column: C18 stationary phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) (55:45)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 247 nm
  • Retention time: 8.2 ± 0.5 minutes

GC methods utilize capillary columns (DB-5, 30m × 0.32mm) with temperature programming (150°C to 280°C at 15°C/min), showing retention at 9.3 minutes. These methods resolve the compound from structurally related impurities including desloratadine and loratadine decomposition products [2] [7].

Spectroscopic Profiles

Table 3: Characteristic Spectral Signatures

Spectroscopic MethodKey Diagnostic Features
Infrared (KBr)1660 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (C=N), 790 cm⁻¹ (C-Cl)
Ultraviolet (MeOH)λ_max = 247 nm (ε = 12,500), 310 nm (ε = 3,200)
¹H NMR (400 MHz, CDCl₃)8.50 (dd, 1H), 7.80 (d, 1H), 7.45–7.20 (m, 3H), 3.40–3.20 (m, 2H), 3.10–2.90 (m, 2H)
¹³C NMR (100 MHz, CDCl₃)194.2 (C=O), 154.8, 148.6, 140.2, 135.0, 133.8, 130.5, 128.4, 127.5, 126.0, 38.5, 37.2
Mass SpectrometryEI-MS: m/z 243 [M]⁺ (100%), 245 [M+2]⁺ (32%), 208, 180

The mass fragmentation pattern displays characteristic loss of Cl• (m/z 208) followed by CO elimination (m/z 180), confirming the molecular architecture. NMR data unequivocally verifies the chloro substitution pattern through distinctive coupling patterns in the aromatic region [3] [7].

Pharmaceutical Significance

Role in Antihistamine Synthesis

This compound serves as the key tricyclic intermediate in synthesizing the blockbuster antihistamines loratadine and desloratadine. The synthetic sequence involves:

  • Condensation: With ethyl 4-oxopiperidine-1-carboxylate under Knoevenagel conditions
  • Catalytic hydrogenation: Selective reduction of the exocyclic double bond
  • N-alkylation: Introduction of the ethoxycarbonyl group (loratadine)
  • Metabolic oxidation (in vivo): Conversion to active metabolite desloratadine

The compound's structural rigidity provides the optimal spatial configuration for histamine H₁ receptor binding, while the chloro substituent enhances receptor affinity and metabolic stability. Batch purity directly impacts final drug substance quality, necessitating strict control of residual solvents and related substances [2] [4].

Regulatory Status as Pharmaceutical Impurity

Recognized as Loratadine Impurity B in the European Pharmacopoeia, this compound is monitored as:

  • Process-related impurity: Arising from incomplete cyclization during synthesis
  • Degradation product: Formed through hydrolytic cleavage of the piperidine ringPharmacopeial limits specify ≤0.15% in drug substances, requiring sensitive detection at 0.05 μg/mL concentrations. The United States Pharmacopeia markets certified reference material (Catalog No: 1370269) at $838.00 per 15 mg vial for quality control testing [3] [7].

Properties

CAS Number

31251-41-9

Product Name

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

IUPAC Name

13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2

InChI Key

WMQNOYVVLMIZDV-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3

Synonyms

USP Loratadine Related Compound C;

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.